8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrClN3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis where 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with electrophiles such as bromoacetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and antituberculosis properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H3BrClN3 |
---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
8-bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-3-5(4-11)7(10)13-2-1-12-8(6)13/h1-3H |
InChI Key |
XYBKNHRDNPNOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=C(C2=N1)Br)C#N)Cl |
Origin of Product |
United States |
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